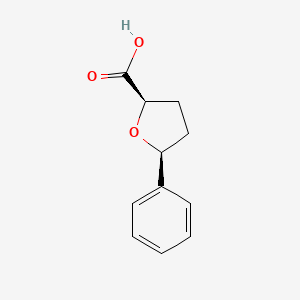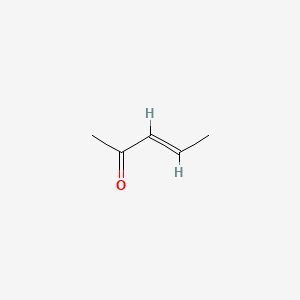![molecular formula C9H17N3O4 B6273054 (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid CAS No. 1849484-50-9](/img/no-structure.png)
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid, otherwise known as N-methyl-L-valyl-L-valinate (MVV), is a naturally occurring amino acid derivative found in a variety of organisms including humans. MVV is an important intermediate in the metabolism of various amino acids and is a key component of several biochemical pathways. It has been studied for its potential applications in medicine, biotechnology, and laboratory experiments.
Applications De Recherche Scientifique
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has been studied for its potential applications in medical, biotechnology, and laboratory experiments. In medical research, (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has been studied for its potential role in the treatment of various diseases and conditions, such as cancer, diabetes, and Alzheimer’s disease. In biotechnology, (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has been studied for its potential role in the production of various proteins and enzymes. In laboratory experiments, (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has been studied for its potential role in the production of various proteins and enzymes.
Mécanisme D'action
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid is an important intermediate in the metabolism of various amino acids. It is involved in the conversion of L-valine to N-methyl-L-valine and then to N-methyl-L-valyl-acetate. This process is catalyzed by the enzyme valine-methyltransferase. In addition, (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid is involved in the conversion of N-methyl-L-valyl-acetate to N-methyl-L-valyl-L-valinate, which is catalyzed by the enzyme acyl-CoA synthetase.
Biochemical and Physiological Effects
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has been studied for its potential role in the regulation of various biochemical and physiological processes. In particular, (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has been found to be involved in the regulation of energy metabolism, protein synthesis, and cell growth. In addition, (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has been found to be involved in the regulation of the immune system and the production of hormones.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is stable and can be stored for long periods of time without significant degradation. Third, it is a relatively non-toxic compound. However, there are some limitations to using (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid in laboratory experiments. For example, it is not soluble in water and must be dissolved in an organic solvent. In addition, it can react with other compounds and can interfere with some biochemical reactions.
Orientations Futures
There are several potential future directions for the study of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid. First, further research is needed to determine the exact mechanism of action of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid in the regulation of various biochemical and physiological processes. Second, further research is needed to determine the role of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid in the treatment of various diseases and conditions. Third, further research is needed to determine the role of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid in the production of various proteins and enzymes. Fourth, further research is needed to develop new methods for the synthesis and use of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid in laboratory experiments. Finally, further research is needed to develop new applications for (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid in medical, biotechnology, and laboratory experiments.
Méthodes De Synthèse
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid is synthesized from the amino acid L-valine. The synthesis process begins with the reaction of L-valine with formaldehyde, which produces N-methyl-L-valine. This is then reacted with acetic anhydride to produce N-methyl-L-valyl-acetate. This is then reacted with sodium cyanoborohydride to produce N-methyl-L-valyl-L-valinate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid involves the protection of the amine group, followed by the addition of the carbamoyl group and the deprotection of the amine group. The carboxylic acid group is then activated and coupled with the protected amino acid to form the final product.", "Starting Materials": [ "L-alanine", "methylamine", "di-tert-butyl dicarbonate", "N,N'-dicyclohexylcarbodiimide", "4-nitrophenyl chloroformate", "N-hydroxysuccinimide", "N,N-diisopropylethylamine", "triethylamine", "butanoic acid" ], "Reaction": [ "Protect the amine group of L-alanine with di-tert-butyl dicarbonate in the presence of N,N-diisopropylethylamine", "Add methylamine to the protected L-alanine to form N-tert-butoxycarbonyl-L-alanyl methylamide", "Add 4-nitrophenyl chloroformate and N-hydroxysuccinimide to the protected L-alanyl methylamide in the presence of triethylamine to form the activated ester", "Add the protected L-alanyl methylamide to butanoic acid in the presence of N,N'-dicyclohexylcarbodiimide to form the protected dipeptide", "Deprotect the amine group of the protected dipeptide with trifluoroacetic acid to form (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid" ] } | |
Numéro CAS |
1849484-50-9 |
Nom du produit |
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid |
Formule moléculaire |
C9H17N3O4 |
Poids moléculaire |
231.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




